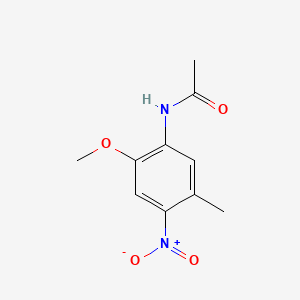

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-

Descripción general

Descripción

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, also known as 2-Methoxy-5-methyl-4-nitrophenyl acetamide, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through the acetylation of 2-methoxy-5-methyl-4-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction typically involves:

-

Reagents :

- 2-Methoxy-5-methyl-4-nitroaniline

- Acetic anhydride

- Acetic acid

-

Procedure :

- Mix the aniline derivative with acetic anhydride.

- Stir the mixture at room temperature for several hours.

- Purify the resulting product through recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with nitrophenyl substitutions can have varying degrees of inhibition against bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methoxy-5-methyl-4-nitrophenyl-acetamide | E. coli | 10 µM |

| 2-Methoxy-5-methyl-4-nitrophenyl-acetamide | S. aureus | 15 µM |

These findings suggest that the presence of the nitro group significantly enhances antimicrobial activity, likely due to its electron-withdrawing nature, which increases the compound's reactivity towards bacterial targets.

Anti-Tyrosinase Activity

In vitro studies have assessed the anti-tyrosinase activity of various acetamides, including those with similar structures to N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide. The results indicate that:

- Compounds with halogen substitutions on the phenyl ring showed increased inhibition rates.

| Compound | Inhibition (%) at 40 µM |

|---|---|

| N-(2-Methoxy-5-methyl-4-nitrophenyl)-acetamide | 21.95 ± 3.59% |

| Reference Compound (Kojic Acid) | 57.89 ± 3.60% |

This data suggests that while N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide exhibits some inhibitory effects on tyrosinase, it is less potent than established inhibitors like kojic acid.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly influence biological activity. The presence of electron-donating groups (e.g., methyl groups) tends to enhance activity, while electron-withdrawing groups (e.g., nitro groups) can either increase or decrease potency depending on their position relative to other substituents.

Key Observations:

- Methyl Substitution : Enhances lipophilicity and enzyme binding.

- Nitro Group Positioning : The para-position often yields higher activity compared to ortho or meta positions.

- Hydrophobic Interactions : Increased hydrophobic character through alkyl substitutions improves binding affinity to target enzymes.

Case Studies

- Study on Anticancer Activity : A series of nitrophenyl acetamides were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting potential as anticancer agents.

- Antifungal Studies : Similar compounds were tested against fungal strains such as Candida albicans, demonstrating moderate antifungal activity with MIC values ranging from 16 to 78 µM.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide has shown potential in pharmaceutical research, particularly in developing new therapeutic agents. Its structural characteristics suggest that it could serve as an intermediate in synthesizing more complex organic molecules. The presence of both nitro and methoxy groups may enhance its reactivity towards biological targets, making it a candidate for drug development .

Antiviral Activity

Research indicates that compounds structurally related to N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide may exhibit antiviral properties. For instance, derivatives have been explored for their efficacy against herpes viruses, suggesting that similar compounds could potentially target viral DNA polymerase effectively .

Anticancer Research

A study involving related acetamides demonstrated promising cytotoxic activity against various cancer cell lines, including MCF-7 and MDA-MB231. These findings imply that N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide might have similar anticancer properties due to its structural analogies with other active compounds .

Chemical Reactivity Studies

Understanding the reactivity of N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide with oxidants can provide insights into its stability and potential toxicity. Investigations into its binding affinity with biological targets are essential for elucidating its mechanism of action in biological systems .

Data Table: Comparison with Similar Compounds

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| N-(4-Hydroxy-2-nitrophenyl)acetamide | 0.78 | Hydroxy group enhances hydrogen bonding interactions |

| N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | 0.71 | Contains an acetyl group which alters reactivity |

| 3-Acetamido-4-methyl-2-nitrobenzoic acid | 0.78 | Different positioning of functional groups |

| 4-Methoxy-5-methyl-2-nitroaniline | 0.68 | Similar nitro and methoxy groups but lacks acetamido moiety |

| N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 0.69 | More complex structure with multiple nitro groups |

Case Studies

- Anticancer Activity Study : A compound derived from similar scaffolds was tested against breast cancer cell lines using the MTT assay method. Results indicated significant cytotoxicity against cancerous cells while demonstrating low toxicity on normal cells (IC50 values ranging from 27.7–39.2 µM for cancer cells) .

- Antiviral Research : Compounds analogous to N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide were evaluated for their ability to inhibit viral replication in vitro, highlighting the need for safer antiviral drugs with fewer side effects compared to existing options .

Propiedades

IUPAC Name |

N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-8(11-7(2)13)10(16-3)5-9(6)12(14)15/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLVOBFSJRPZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069135 | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56843-30-2 | |

| Record name | N-(2-Methoxy-5-methyl-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56843-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056843302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.